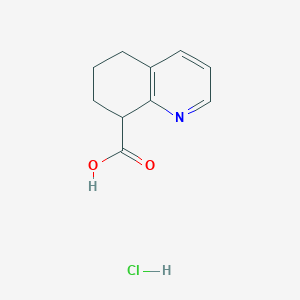

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinoline-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPINMDRHYJKYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Generation of 8-Lithio Intermediate

The regioselective introduction of a carboxylic acid group at the 8-position of 5,6,7,8-tetrahydroquinoline requires directed metallation. As demonstrated in the RSC publication, 5,6,7,8-tetrahydroquinoline derivatives undergo deprotonation at the 8-position using strong bases such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. This step is contingent upon the presence of directing groups (e.g., alkyl or aryl substituents) that stabilize the lithio intermediate through coordination. For example, a methyl group at the 3-position facilitates metallation at the 8-position by electronic and steric effects.

Carboxylation with Carbon Dioxide

The 8-lithio intermediate is subsequently treated with carbon dioxide (CO₂) gas, resulting in the formation of a carboxylate salt. This reaction is typically conducted at room temperature under anhydrous conditions to prevent protonation of the intermediate. The carboxylate is then esterified in situ using methanol or ethanol in the presence of catalytic sulfuric acid, yielding the corresponding methyl or ethyl ester. For instance, ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is isolated in moderate yields (50–70%) after aqueous workup and solvent evaporation.

Ester Hydrolysis and Salt Formation

The ester intermediate is hydrolyzed under acidic conditions (e.g., 6M HCl) to produce the free carboxylic acid. Prolonged reflux (4–6 hours) ensures complete conversion, followed by neutralization and extraction with chloroform or ethyl acetate. The crude acid is treated with ethereal hydrogen chloride to precipitate the hydrochloride salt, which is recrystallized from methanol-ether mixtures to achieve >95% purity.

Table 1: Key Reaction Conditions for Metallation-Carboxylation

| Step | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Metallation | LDA, THF, -78°C, 2 hrs | 8-Lithio-THQ | Quant. |

| Carboxylation | CO₂ gas, RT, 1 atm | 8-Carboxylate-THQ | 70–85% |

| Esterification | MeOH, H₂SO₄, reflux, 4 hrs | Methyl 8-carboxylate-THQ | 60–75% |

| Hydrolysis | 6M HCl, reflux, 6 hrs | 8-Carboxylic acid-THQ | 80–90% |

| Salt Formation | HCl (g), ether, 0°C | 8-Carboxylic acid-THQ·HCl | 85–95% |

Alternative Synthetic Approaches

Cyano Hydrolysis

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts metallation efficiency. Polar aprotic solvents like THF enhance the stability of lithio intermediates, while ethereal solvents (e.g., diethyl ether) are preferable for Grignard reactions. Elevated temperatures during carboxylation (>25°C) lead to side reactions, necessitating strict temperature control.

Purification and Characterization

Crude products are purified via sequential liquid-liquid extraction, followed by recrystallization from ethanol-ether or chloroform-hexane mixtures. Advanced techniques like flash chromatography (Sephadex LH-20) and high-performance liquid chromatography (HPLC) resolve complex mixtures, particularly when isolating stereoisomers or eliminating byproducts. The hydrochloride salt is characterized by melting point analysis, elemental composition, and spectroscopic methods (¹H NMR, IR).

Table 2: Recrystallization Solvent Systems

| Compound | Solvent System | Purity (%) |

|---|---|---|

| 8-Carboxylic acid-THQ·HCl | Methanol-Ether | 98 |

| Methyl 8-carboxylate-THQ | Ethanol-Water | 95 |

| 8-Chloro-THQ hydrochloride | Ethanol-Ether | 97 |

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to different tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Role as a Building Block

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride serves as a versatile intermediate in the synthesis of more complex molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its unique structural features that allow for various chemical transformations. The compound can undergo oxidation and reduction reactions, making it valuable for creating derivatives with enhanced biological activity.

Biological Research

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, derivatives of 5,6,7,8-tetrahydroquinoline-8-carboxylic acid have shown enhanced antibacterial activity compared to their analogs.

Anticancer Properties

The anticancer potential of this compound has been evaluated through various studies. Notably, it has been shown to inhibit the growth of cancer cell lines by inducing microtubule depolymerization. A study reported an effective concentration (EC50) for microtubule depolymerization at 19 nM.

| Compound | EC50 (nM) | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 4 | 19 | 9 | Microtubule depolymerization |

| Compound 8 | 30 | 15 | Inhibition of tubulin assembly |

| Compound 10 | 25 | 12 | Colchicine binding inhibition |

Case Study: Colorectal Cancer Inhibition

In a study targeting colorectal cancer (CRC), a derivative of tetrahydroquinoline was synthesized and tested for its ability to induce oxidative stress in cancer cells. Results indicated that the compound suppressed colony formation and migration of HCT-116 cells by deregulating proteins involved in proliferation and metastasis.

Medicinal Chemistry

Therapeutic Applications

In medicinal chemistry, the compound is explored for its potential therapeutic applications against various diseases. Its efficacy and safety as a drug candidate are under investigation for conditions such as neurodegenerative diseases and cancer. The compound's ability to interact with specific biological targets is crucial for its therapeutic effects.

Neuroprotective Effects

this compound has shown promise as a neuroprotective agent in studies focused on neurodegenerative diseases. Its unique structure may modulate biological pathways or interact with specific receptors involved in neuronal health.

Industrial Applications

Material Development

In industry, this compound is utilized in the development of new materials and as a precursor for synthesizing dyes and pigments. Its unique chemical properties allow for innovative applications in materials science.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Differences :

- Solubility : The 8-carboxylic acid derivative exhibits higher aqueous solubility compared to 2- and 6-positional isomers due to reduced steric hindrance and favorable ionic interactions .

- Coordination Chemistry : The 8-carboxylic acid group in the target compound enables bidentate coordination with transition metals (e.g., Ru in complex F, ), whereas 2- and 6-isomers show weaker metal-binding affinity .

2.2 Functional Group Variants

Key Differences :

- Acidity/Stability : The hydrochloride salt of the 8-carboxylic acid is more acidic (pKa ~2–3) than the ester (pKa ~5–6) or carbothioamide derivatives, facilitating deprotonation in catalytic reactions .

- Biological Activity : Carbothioamide derivatives (e.g., CAS 56717-19-2) exhibit stronger enzyme inhibition due to sulfur’s polarizability, whereas the carboxylic acid hydrochloride is more suited for ionic interactions in drug formulations .

Biological Activity

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride (THQCA-HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential therapeutic applications of THQCA-HCl, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

THQCA-HCl is derived from tetrahydroquinoline, a bicyclic compound known for its pharmacological potential. The synthesis typically involves the reaction of 5,6,7,8-tetrahydroquinoline with carbon dioxide followed by esterification and conversion to the hydrochloride salt. This synthesis can be optimized for yield and purity through various chemical pathways.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Carboxylation | CO2 | Formation of carboxylic acid |

| 2 | Esterification | Alcohols | Formation of esters |

| 3 | Hydrochloride formation | HCl | Final product: THQCA-HCl |

Antimicrobial Properties

THQCA-HCl exhibits notable antimicrobial activity. Studies have shown that derivatives of tetrahydroquinoline possess significant effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated lower minimum inhibitory concentration (MIC) values compared to standard antibiotics .

Anticancer Activity

Research indicates that THQCA-HCl and its derivatives can inhibit cancer cell proliferation. A study reported that specific tetrahydroquinoline derivatives showed IC50 values less than 40 nM in cancer cell lines, indicating potent antiproliferative effects . The mechanism is believed to involve microtubule depolymerization, which is crucial for cancer cell division.

Antiviral Effects

The compound has also been evaluated for antiviral activity. Certain derivatives have shown promising results against viral infections by modulating specific pathways involved in viral replication . The antiviral efficacy appears to correlate with the lipophilicity of the substituents on the anilide ring.

Table 2: Summary of Biological Activities

The biological activity of THQCA-HCl can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors to modulate signaling pathways.

- Microtubule Dynamics : As noted in anticancer studies, THQCA-HCl affects microtubule stability, leading to disrupted cell division .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of THQCA-HCl against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that THQCA-HCl exhibited superior activity compared to traditional antibiotics, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Research

In a series of experiments involving human cancer cell lines (HeLa and MDA-MB-435), THQCA-HCl demonstrated significant antiproliferative effects with minimal cytotoxicity towards non-cancerous cells. This selectivity highlights its potential for targeted cancer therapies .

Q & A

Q. What are the common synthetic routes for 5,6,7,8-tetrahydroquinoline-8-carboxylic acid hydrochloride?

The compound is synthesized via lithiation of 5,6,7,8-tetrahydroquinoline using n-butyllithium to generate the 8-lithio intermediate. This intermediate reacts with trimethylsilyl isocyanate (TMS-NCO) or isothiocyanate (TMS-NCS), followed by mild hydrolysis to yield the corresponding carboxamide or thiocarboxamide derivatives . Conversion to the hydrochloride salt involves neutralization with HCl. For enantiomerically pure forms, the free base is first converted to its hydrochloride salt (e.g., 8-amino-5,6,7,8-tetrahydroquinoline hydrochloride) and then purified, achieving 42% yield .

Q. What safety protocols are recommended for handling this compound?

The compound should be stored in a cool, dry environment, avoiding contact with oxidizers. Thermal decomposition can release toxic gases (CO, NOx). Use personal protective equipment (PPE) and handle in a fume hood. Long-term storage is discouraged due to potential degradation .

Q. Which analytical methods are used to characterize this compound and its derivatives?

Characterization employs 1H/13C/31P NMR spectroscopy , elemental analysis , and single-crystal X-ray diffraction . For example, ruthenium complexes incorporating the compound as a ligand were structurally confirmed via X-ray studies, revealing octahedral coordination geometry .

Advanced Research Questions

Q. How do structural modifications at the 8-position influence biological activity?

Thioureas and thioamides derived from this compound exhibit divergent structure-activity relationships (SARs). Thioureas show antisecretory and antiulcer activity in rodent models but are less sensitive to structural changes than thioamides, suggesting distinct binding modes or metabolic pathways . For example:

| Derivative Type | Activity (Pylorus-Ligated Rat Model) | SAR Sensitivity |

|---|---|---|

| Thioamides | High antisecretory activity | High |

| Thioureas | Moderate activity | Low |

Q. What challenges arise in synthesizing enantiomerically pure derivatives?

Achieving enantiopurity requires asymmetric synthesis or resolution techniques. Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are critical for confirming chirality. The hydrochloride salt intermediate aids purification by crystallizing racemates, though yields remain modest (e.g., 42% for 8-amino derivatives) .

Q. How do coordination complexes with this compound affect catalytic properties?

The compound serves as a ligand in transition-metal complexes (e.g., Ru, Ir), influencing redox behavior and catalytic efficiency. Reaction conditions significantly impact product geometry:

- In dichloromethane (DCM) , RuCl₂(PPh₃)₃ reacts with the compound to form octahedral complexes (85% yield).

- Refluxing in toluene induces ligand dehydrogenation, yielding imine-containing complexes (65–90% yield) .

- Iridium(III) complexes with the ligand demonstrate chiral induction, relevant to asymmetric catalysis .

Data Contradictions and Resolution

- Thioureas vs. Thioamides : highlights conflicting SARs between thioureas and thioamides. While both exhibit antiulcer activity, structural modifications in thioureas have less impact on efficacy. Researchers should validate target engagement (e.g., receptor binding assays) to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.